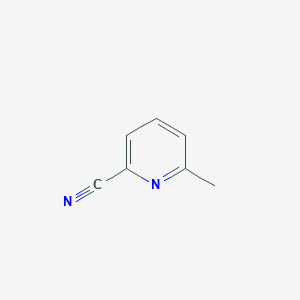

6-Méthylpicolinonitrile

Vue d'ensemble

Description

Le Cianidol, également connu sous le nom de (+)-catéchine ou (+)-cyanidanol, est un flavonoïde antioxydant qui se trouve naturellement dans les plantes ligneuses. Il existe sous les formes (+)-catéchine et (-)-épicatéchine. Ce composé est un polyphénol présent dans le thé vert et a été étudié pour ses effets sur les modèles animaux d'hépatite et dans des études cliniques humaines. Il est connu pour ses propriétés immunostimulantes, favorisant l'activation des macrophages, des lymphocytes T cytotoxiques et des cellules tueuses naturelles .

Applications De Recherche Scientifique

Cianidol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antioxidant mechanisms and flavonoid chemistry.

Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating viral hepatitis, cardiovascular diseases, and cancer. It has shown promise in promoting immune responses and protecting against oxidative stress.

Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Cianidol peut être synthétisé par diverses méthodes, notamment la réduction de précurseurs de flavanone. Une voie de synthèse courante implique la réduction de la flavanone à l'aide de borohydrure de sodium en présence de méthanol. Les conditions de réaction incluent généralement une plage de température de 0 à 5 °C pour assurer la réduction sélective du groupe carbonyle en groupe hydroxyle, conduisant à la formation de cianidol .

Méthodes de production industrielle : La production industrielle de cianidol implique souvent l'extraction à partir de sources naturelles telles que les feuilles de thé vert. Le processus d'extraction comprend une extraction par solvant suivie d'étapes de purification telles que la cristallisation et la chromatographie pour isoler le cianidol pur. Les méthodes industrielles visent à maximiser le rendement et la pureté tout en maintenant la rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le Cianidol subit diverses réactions chimiques, notamment :

Oxydation : Le Cianidol peut être oxydé pour former des quinones et d'autres produits d'oxydation. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : La réduction du cianidol peut conduire à la formation de dihydroflavonols. Le borohydrure de sodium est un agent réducteur courant utilisé dans ces réactions.

Substitution : Le Cianidol peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement réalisée dans des solutions aqueuses ou alcooliques.

Réduction : Borohydrure de sodium ; généralement réalisée dans le méthanol ou l'éthanol à basses températures.

Substitution : Anhydride acétique ; généralement réalisée en présence d'une base comme la pyridine.

Principaux produits :

Oxydation : Quinones et autres produits d'oxydation.

Réduction : Dihydroflavonols.

Substitution : Dérivés acétylés.

4. Applications de la recherche scientifique

Le Cianidol a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antioxydants et la chimie des flavonoïdes.

Biologie : Etudié pour ses effets sur les processus cellulaires, y compris la prolifération cellulaire et l'apoptose.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de l'hépatite virale, des maladies cardiovasculaires et du cancer. Il a montré un potentiel prometteur pour la promotion des réponses immunitaires et la protection contre le stress oxydatif.

Industrie : Utilisé dans l'industrie alimentaire et des boissons comme antioxydant et conservateur naturel.

5. Mécanisme d'action

Le Cianidol exerce ses effets principalement par ses propriétés antioxydantes. Il piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs. Le composé module également diverses voies de signalisation impliquées dans l'inflammation et les réponses immunitaires. Les principales cibles moléculaires comprennent le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et les kinases activées en amont des mitogènes (MAPKs). En inhibant ces voies, le cianidol réduit l'inflammation et favorise la santé cellulaire .

Composés similaires :

(-)-Épicatéchine : Une autre forme de catéchine avec des propriétés antioxydantes similaires.

Quercetine : Un flavonoïde aux effets antioxydants et anti-inflammatoires puissants.

Résvératrol : Un polyphénol présent dans le vin rouge, connu pour ses bienfaits cardiovasculaires.

Comparaison : Le Cianidol est unique en raison de son double rôle de (+)-catéchine et de (-)-épicatéchine. Cette dualité lui permet d'exhiber une plus large gamme d'activités biologiques par rapport aux autres flavonoïdes. Alors que la quercetine et le resvératrol sont également de puissants antioxydants, les propriétés immunostimulantes du cianidol et ses effets spécifiques sur l'hépatite virale le rendent distinct .

Mécanisme D'action

Cianidol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and immune responses. Key molecular targets include nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, cianidol reduces inflammation and promotes cellular health .

Comparaison Avec Des Composés Similaires

(-)-Epicatechin: Another form of catechin with similar antioxidant properties.

Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.

Resveratrol: A polyphenol found in red wine, known for its cardiovascular benefits.

Comparison: Cianidol is unique due to its dual role as both (+)-catechin and (-)-epicatechin. This duality allows it to exhibit a broader range of biological activities compared to other flavonoids. While quercetin and resveratrol are also potent antioxidants, cianidol’s immune-stimulating properties and specific effects on viral hepatitis make it distinct .

Propriétés

IUPAC Name |

6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADFEQMYFNYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167284 | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-75-3 | |

| Record name | 6-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-cyano-6-methylpyridine synthesized?

A: 2-Cyano-6-methylpyridine can be synthesized through several methods. One approach involves the reaction of 2-picoline-1-oxide with dimethyl sulfate, followed by treatment with hydrogen cyanide. This process yields 2-cyano-6-methylpyridine as the main product, along with 4-cyano-2-methylpyridine as a byproduct. [] Another method utilizes the vapor-phase ammoxidation of 2,6-lutidine over a chromium oxide-aluminum oxide catalyst at high temperatures. This reaction selectively produces 2-cyano-6-methylpyridine at low conversion rates. []

Q2: What are the applications of 2-cyano-6-methylpyridine in organic synthesis?

A: 2-Cyano-6-methylpyridine serves as a versatile building block in organic synthesis. It acts as a precursor for synthesizing chiral ligands, specifically oxazolines, used in asymmetric catalytic reactions. [, ] For instance, reacting 2-cyano-6-methylpyridine with (R)-phenylglycinol in the presence of a zinc chloride catalyst yields a chiral oxazoline ligand. [] Similarly, reacting it with tert-leucinol under similar conditions produces another valuable chiral oxazoline ligand. [] These chiral ligands play a crucial role in enantioselective synthesis, enabling the production of enantiomerically pure compounds with specific biological activities.

Q3: Are there any challenges or limitations associated with using 2-cyano-6-methylpyridine in synthesis?

A: While 2-cyano-6-methylpyridine offers versatility, certain considerations arise in its application. One potential challenge lies in controlling regioselectivity during reactions, particularly when aiming for specific substitution patterns on the pyridine ring. For instance, the vapor-phase ammoxidation of 2,4-lutidine produces a mixture of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine. [] This lack of regioselectivity necessitates careful optimization of reaction conditions or the use of alternative synthetic routes to achieve the desired product selectively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)

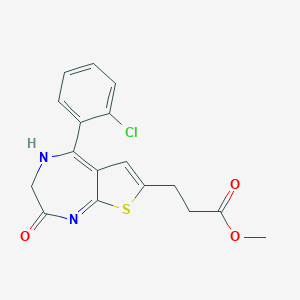

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)